Ester Hydrolysis Catalytic Enhancement
In general base-catalyzed ester hydrolysis, 2-benzimidazoleacetic acid (the core structure of the target compound) acts as a superior catalyst compared to benzimidazole. The catalytic rate constant for 2-benzimidazoleacetic acid exhibits an eightfold positive deviation from the Brønsted plot that includes benzimidazole and other imidazole derivatives [1].
| Evidence Dimension | General Base Catalytic Rate |
|---|---|
| Target Compound Data | 8-fold positive deviation from Brønsted plot |
| Comparator Or Baseline | Benzimidazole (baseline on Brønsted plot) |
| Quantified Difference | 8-fold higher catalytic rate than predicted by pKa correlation |
| Conditions | Hydrolysis of ethyl chloroacetate in aqueous solution as a model for the 'charge-relay' system in serine esterases |
Why This Matters
This establishes the compound as a preferred ligand or mechanistic probe for enzymatic studies where a simple benzimidazole catalyst would underperform.
- [1] Lee, Y. S., et al. (2004). 'General base-catalyzed ester hydrolysis as a model of the “charge-relay” system.' Bioorganic & Medicinal Chemistry, 12(10), 2709-2715. View Source
